Due to its chiral center and functional groups, (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has potential as a building block for drugs. Researchers are investigating its use in synthesizing new molecules with potential therapeutic applications [].
Some naturally occurring molecules share structural features with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Researchers can use this compound as a starting material to create more complex molecules that mimic natural products []. These synthetic molecules may have similar biological properties to the natural products, which could be useful for drug discovery or understanding biological processes.
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, with the chemical formula and CAS number 122225-33-6, is a complex organic compound characterized by its unique structure. It features a benzyl group attached to a four-carbon chain, which includes a tert-butoxy group and an oxo functional group. This compound has a molecular weight of approximately 264.32 g/mol and exhibits properties such as high gastrointestinal absorption and good skin permeation potential .
The reactivity of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid primarily involves nucleophilic addition reactions due to the presence of the carbonyl group. It can participate in various reactions, including:
These reactions highlight its versatility as a building block in organic synthesis.
Several synthetic routes can be employed to produce (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid:
These methods emphasize the compound's accessibility for research and potential industrial applications .
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has potential applications in various fields:
These applications underscore the compound's significance in both academic research and industrial contexts .
Several compounds share structural similarities with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Here’s a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid | 182247-45-6 | 0.88 | Contains a methoxy group instead of tert-butoxy |
| 3-Benzyl-4-methoxy-4-oxobutanoic acid | 651013-72-8 | 0.88 | Similar structure but lacks chirality |
| 2-Methyl-1-phenylpropan-2-yl acetate | 151-05-3 | 0.86 | Different functional groups; more hydrophobic |
| Ethyl 2-Acetyl-4-phenylbutanoate | 5337-63-3 | 0.85 | Contains an ethyl ester; different reactivity |
These compounds highlight the unique structural features of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, particularly its chirality and specific functional groups that may influence its biological activity and chemical reactivity .